molecular formula C10H9NO3 B1447533 2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one CAS No. 1216180-86-7

2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one

Cat. No. B1447533
CAS RN: 1216180-86-7
M. Wt: 191.18 g/mol
InChI Key: NIXBYYISFAXGLX-UHFFFAOYSA-N
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Description

The compound “2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one” is a chemical compound with the molecular formula C10H9NO3 . Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

Information about the chemical reactions involving “2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one” is not available in the search results. This could be due to the compound’s novelty or the lack of research involving this specific compound .

Scientific Research Applications

Medicine

In the field of medicine, this compound has potential applications in drug development due to its unique structure. It could be used as a scaffold for synthesizing new pharmacologically active molecules, particularly those targeting neurological disorders, given its indole core, which is a common feature in compounds with central nervous system activity .

Materials Science

“2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one” may find applications in materials science as a precursor for organic semiconductors. Its rigid structure and potential for electronic delocalization make it suitable for use in organic light-emitting diodes (OLEDs) or as a component in organic photovoltaic cells .

Environmental Science

This compound’s derivatives could be explored for environmental applications, such as sensors for pollutant detection. The indole moiety can interact with various substances, which could be useful in designing sensors that change color or fluorescence in the presence of specific environmental contaminants .

Analytical Chemistry

In analytical chemistry, “2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one” could be used as a standard or reference compound in chromatographic analysis. Its unique structure allows it to serve as a marker in complex mixtures, aiding in the identification and quantification of unknown substances .

Biochemistry

Biochemically, the compound could be utilized in enzyme inhibition studies. The indole ring system is often found in inhibitors of enzymes like tryptophan synthase or indoleamine 2,3-dioxygenase, which are involved in tryptophan metabolism .

Pharmacology

Pharmacologically, the compound might be investigated for its interaction with neurotransmitter systems. Indole derivatives are known to affect serotonin and melatonin receptors, which could make this compound a candidate for the treatment of sleep disorders or depression .

properties

IUPAC Name

2,3,6,8-tetrahydro-[1,4]dioxino[2,3-f]indol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-10-4-6-3-8-9(5-7(6)11-10)14-2-1-13-8/h3,5H,1-2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXBYYISFAXGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3CC(=O)NC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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